Halogen Handle: 6-Bromo vs. 6-Unsubstituted
Compared to the de-brominated analog 4-chloro-2-propylquinazoline (C11H11ClN2, MW 206.67), 6-bromo-4-chloro-2-propylquinazoline possesses an additional bromine atom at the 6-position, increasing molecular weight by 78.9 Da (285.57 vs. 206.67) and providing a distinct synthetic handle for orthogonal functionalization . The 6-bromo substituent enables chemoselective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Ullmann) that are inaccessible with the 6-unsubstituted analog, while the 4-chloro group can be independently displaced via nucleophilic aromatic substitution [1]. This dual-halogen architecture allows sequential derivatization strategies that are not feasible with mono-halogenated or non-halogenated quinazoline scaffolds [2].
| Evidence Dimension | Molecular weight and halogen substitution pattern |
|---|---|
| Target Compound Data | MW = 285.57 g/mol; 6-bromo + 4-chloro substitution |
| Comparator Or Baseline | 4-Chloro-2-propylquinazoline: MW = 206.67 g/mol; 4-chloro only (6-position unsubstituted) |
| Quantified Difference | ΔMW = +78.9 g/mol; presence of 6-bromo reactive handle absent in comparator |
| Conditions | Computed from molecular formula (C11H10BrClN2 vs. C11H11ClN2) |
Why This Matters
The 6-bromo substituent provides a unique chemoselective handle for orthogonal cross-coupling reactions, enabling synthetic pathways and library diversification strategies that are impossible with the 6-unsubstituted analog.
- [1] PubChem. Compound summary for CID 10660822: 6-bromo-4-chloro-2-propyl-quinazoline. View Source
- [2] Krapf MK, Gallus J, Spindler A, Wiese M. Synthesis and biological evaluation of quinazoline derivatives – A SAR study of novel inhibitors of ABCG2. Eur J Med Chem. 2019;161:506-525. View Source
